molecular formula C18H21N3O2S B2694635 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097932-03-9

2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2694635
CAS No.: 2097932-03-9
M. Wt: 343.45
InChI Key: JONSDEUUAWOSSZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactionsThe methylsulfanylbenzoyl group is then attached via a coupling reaction, often using reagents such as palladium catalysts under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The pyrimidine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted pyrimidine derivatives.

Scientific Research Applications

2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
  • 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine

Uniqueness

Compared to similar compounds, 2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine exhibits unique properties due to the specific arrangement of functional groups. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12-10-17(20-13(2)19-12)23-14-8-9-21(11-14)18(22)15-6-4-5-7-16(15)24-3/h4-7,10,14H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONSDEUUAWOSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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